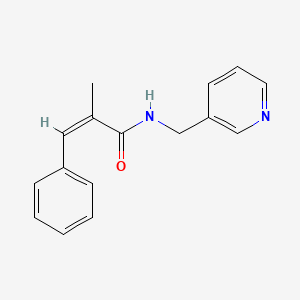
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EMD 1214063, is a synthetic compound that belongs to the class of flavonoids. It has been studied for its potential use in scientific research due to its various biological activities.
Mecanismo De Acción
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 is not fully understood. However, it has been shown to interact with various cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 in lab experiments is its potential as a novel anticancer agent. Its ability to induce apoptosis and inhibit cancer cell growth and proliferation make it a promising candidate for further study. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063. One direction is to further elucidate its mechanism of action and its interactions with cellular signaling pathways. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine its potential use in other scientific research applications, such as its anti-inflammatory and antioxidant properties.
Métodos De Síntesis
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-fluorophenol with ethyl 2-bromoacetate to form ethyl 2-fluorophenylacetate. This intermediate is then reacted with 7-methoxy-4-methylcoumarin in the presence of a base to form 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.
Aplicaciones Científicas De Investigación
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been studied for its potential use in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-4-12-9-13-17(10-16(12)22-3)23-11(2)19(18(13)21)24-15-8-6-5-7-14(15)20/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTUAWBXIJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

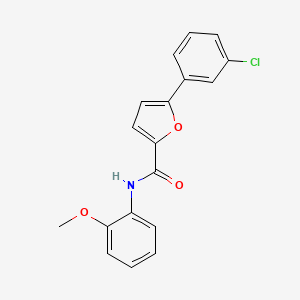
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


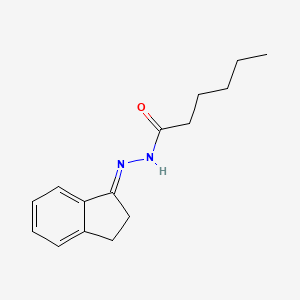
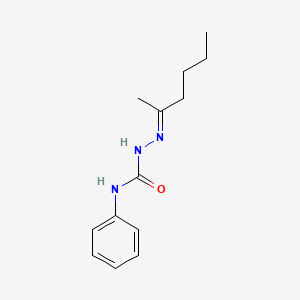
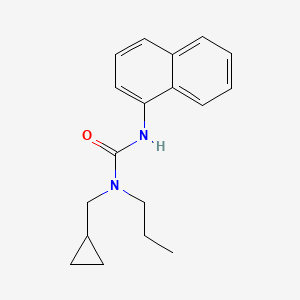


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
